1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one
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Overview
Description
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one is an organic compound with the molecular formula C25H24O3 and a molecular weight of 372.46 g/mol It is known for its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and a pentenone moiety
Preparation Methods
The synthesis of 1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with pent-1-en-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the pentenone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one can be compared with similar compounds such as:
1,3-Bis(benzyloxy)-5-fluorobenzene: This compound has a similar benzyloxy substitution pattern but includes a fluorine atom, which can alter its chemical and biological properties.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound has a more complex structure with multiple benzimidazole groups, making it useful in optoelectronic applications.
Properties
Molecular Formula |
C25H24O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(Z)-1-[3,5-bis(phenylmethoxy)phenyl]pent-1-en-3-one |
InChI |
InChI=1S/C25H24O3/c1-2-23(26)14-13-22-15-24(27-18-20-9-5-3-6-10-20)17-25(16-22)28-19-21-11-7-4-8-12-21/h3-17H,2,18-19H2,1H3/b14-13- |
InChI Key |
OYQNICAIJMSOEU-YPKPFQOOSA-N |
Isomeric SMILES |
CCC(=O)/C=C\C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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